Cas no 2228640-12-6 (3-chloro-4-hydrazinyl-5,6-dimethylpyridazine)

3-Chloro-4-hydrazinyl-5,6-dimethylpyridazine is a heterocyclic compound featuring a pyridazine core substituted with chloro, hydrazinyl, and methyl functional groups. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The presence of both chloro and hydrazinyl groups enhances its reactivity, enabling selective modifications for targeted applications. The dimethyl substitution contributes to stability while influencing steric and electronic properties. This compound is particularly useful in the synthesis of biologically active molecules, including potential therapeutic agents, due to its versatile reactivity profile. Proper handling under controlled conditions is recommended due to its hydrazine moiety.
3-chloro-4-hydrazinyl-5,6-dimethylpyridazine structure
2228640-12-6 structure
商品名:3-chloro-4-hydrazinyl-5,6-dimethylpyridazine
CAS番号:2228640-12-6
MF:C6H9ClN4
メガワット:172.61545920372
CID:5963638
PubChem ID:165681963

3-chloro-4-hydrazinyl-5,6-dimethylpyridazine 化学的及び物理的性質

名前と識別子

    • 3-chloro-4-hydrazinyl-5,6-dimethylpyridazine
    • 2228640-12-6
    • EN300-1986405
    • インチ: 1S/C6H9ClN4/c1-3-4(2)10-11-6(7)5(3)9-8/h8H2,1-2H3,(H,9,10)
    • InChIKey: PMROTEWQWRODAR-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C(C)=C(C)N=N1)NN

計算された属性

  • せいみつぶんしりょう: 172.0515740g/mol
  • どういたいしつりょう: 172.0515740g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 132
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 63.8Ų

3-chloro-4-hydrazinyl-5,6-dimethylpyridazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1986405-10.0g
3-chloro-4-hydrazinyl-5,6-dimethylpyridazine
2228640-12-6
10g
$6082.0 2023-06-01
Enamine
EN300-1986405-1.0g
3-chloro-4-hydrazinyl-5,6-dimethylpyridazine
2228640-12-6
1g
$1414.0 2023-06-01
Enamine
EN300-1986405-0.05g
3-chloro-4-hydrazinyl-5,6-dimethylpyridazine
2228640-12-6
0.05g
$1188.0 2023-09-16
Enamine
EN300-1986405-0.25g
3-chloro-4-hydrazinyl-5,6-dimethylpyridazine
2228640-12-6
0.25g
$1300.0 2023-09-16
Enamine
EN300-1986405-5.0g
3-chloro-4-hydrazinyl-5,6-dimethylpyridazine
2228640-12-6
5g
$4102.0 2023-06-01
Enamine
EN300-1986405-1g
3-chloro-4-hydrazinyl-5,6-dimethylpyridazine
2228640-12-6
1g
$1414.0 2023-09-16
Enamine
EN300-1986405-5g
3-chloro-4-hydrazinyl-5,6-dimethylpyridazine
2228640-12-6
5g
$4102.0 2023-09-16
Enamine
EN300-1986405-10g
3-chloro-4-hydrazinyl-5,6-dimethylpyridazine
2228640-12-6
10g
$6082.0 2023-09-16
Enamine
EN300-1986405-0.5g
3-chloro-4-hydrazinyl-5,6-dimethylpyridazine
2228640-12-6
0.5g
$1357.0 2023-09-16
Enamine
EN300-1986405-0.1g
3-chloro-4-hydrazinyl-5,6-dimethylpyridazine
2228640-12-6
0.1g
$1244.0 2023-09-16

3-chloro-4-hydrazinyl-5,6-dimethylpyridazine 関連文献

3-chloro-4-hydrazinyl-5,6-dimethylpyridazineに関する追加情報

Professional Introduction to Compound with CAS No. 2228640-12-6 and Product Name: 3-chloro-4-hydrazinyl-5,6-dimethylpyridazine

The compound with the CAS number 2228640-12-6 and the product name 3-chloro-4-hydrazinyl-5,6-dimethylpyridazine represents a significant advancement in the field of chemical and pharmaceutical research. This heterocyclic compound, characterized by its pyridazine core structure, has garnered considerable attention due to its unique chemical properties and potential applications in medicinal chemistry. The presence of both chloro and hydrazinyl substituents on the pyridazine ring imparts distinct reactivity, making it a versatile scaffold for further derivatization and functionalization.

Recent studies have highlighted the importance of 3-chloro-4-hydrazinyl-5,6-dimethylpyridazine in the development of novel therapeutic agents. The pyridazine moiety is a well-known pharmacophore in drug discovery, often found in bioactive molecules targeting various diseases. The chloro group at the 3-position enhances electrophilicity, facilitating nucleophilic substitution reactions that can be exploited to introduce additional functional groups. Conversely, the hydrazinyl group at the 4-position serves as a nucleophilic center, enabling reactions such as condensation with carbonyl compounds to form hydrazones or Schiff bases.

In the realm of medicinal chemistry, the structural features of 3-chloro-4-hydrazinyl-5,6-dimethylpyridazine make it an attractive candidate for designing small-molecule inhibitors or activators. For instance, modifications at the 5 and 6 positions can influence electronic properties and steric interactions with biological targets. The dimethyl groups contribute to lipophilicity, potentially enhancing membrane permeability and bioavailability. Such characteristics are crucial for compounds intended for oral administration or topical applications.

One of the most compelling aspects of this compound is its potential in modulating enzyme activity. Pyridazine derivatives have been reported to interact with enzymes such as kinases and phosphodiesterases, which are implicated in numerous pathological processes. The chloro and hydrazinyl groups provide multiple sites for covalent or non-covalent binding interactions with active sites or allosteric pockets of target enzymes. This dual functionality allows for fine-tuning of binding affinity and selectivity, which are critical parameters in drug design.

Recent advancements in computational chemistry have further illuminated the synthetic pathways and mechanistic insights associated with 3-chloro-4-hydrazinyl-5,6-dimethylpyridazine. Molecular modeling studies suggest that this compound can adopt multiple conformations depending on its environment, either in solution or when bound to a biological target. Such conformational flexibility is often a desirable trait in drug candidates, as it can enhance binding stability and reduce off-target effects. Additionally, theoretical calculations have predicted favorable interactions between key substituents and potential binding partners, providing a rational basis for experimental design.

The pharmaceutical industry has shown particular interest in developing derivatives of 3-chloro-4-hydrazinyl-5,6-dimethylpyridazine for their potential therapeutic efficacy. Preclinical studies have demonstrated promising results in models of inflammation, cancer, and neurodegenerative disorders. For example, certain analogs have exhibited inhibitory activity against specific kinases involved in tumor growth or inflammatory cascades. These findings underscore the compound's significance as a lead structure for further optimization.

Synthetic methodologies play a pivotal role in accessing derivatives of 3-chloro-4-hydrazinyl-5,6-dimethylpyridazine. Traditional approaches involve multi-step sequences starting from commercially available precursors such as malononitrile or hydrazine hydrate. Recent innovations have focused on streamlined synthetic routes that minimize purification steps while maintaining high yields and purity. Transition-metal-catalyzed reactions have been particularly effective in constructing the pyridazine core with minimal byproducts. Such improvements not only reduce costs but also enhance scalability for industrial applications.

The role of 3-chloro-4-hydrazinyl-5,6-dimethylpyridazine extends beyond classical pharmacological applications into emerging fields such as cheminformatics and artificial intelligence-driven drug discovery. Its well-defined structure serves as a reference point for machine learning models trained to predict bioactivity based on molecular descriptors. By integrating experimental data with computational predictions, researchers can accelerate the identification of novel derivatives with enhanced properties.

In conclusion,3-chloro-4-hydrazinyl-5,6-dimethylpyridazine (CAS No. 2228640-12-6) represents a promising scaffold with diverse chemical functionalities suitable for medicinal chemistry applications. Its unique structural features offer opportunities for designing molecules with tailored biological activities against various diseases. As research progresses, further exploration of its synthetic versatility and pharmacological potential will continue to drive innovation in drug development pipelines.

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